molecular formula C8H13ClO2S B11951728 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide CAS No. 23504-36-1

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Cat. No.: B11951728
CAS No.: 23504-36-1
M. Wt: 208.71 g/mol
InChI Key: UOLCEMNGHMNNEW-UHFFFAOYSA-N
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Description

1-Chloro-9-thiabicyclo[331]nonane 9,9-dioxide is a chemical compound with the molecular formula C8H13ClO2S It is a member of the bicyclic sulfur compounds, characterized by a sulfur atom incorporated into a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide can be synthesized through the electrophilic addition of sulfur dichloride (SCl2) to cyclic dienes such as 1,5-cyclooctadiene. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and sodium cyanide (NaCN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom.

Major Products

    Azide Derivatives: Formed by substitution of the chlorine atom with azide.

    Cyanide Derivatives: Formed by substitution of the chlorine atom with cyanide.

Scientific Research Applications

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of various derivatives through substitution reactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the bicyclic structure can form episulfonium intermediates, which are highly reactive and can be captured by various nucleophiles . This reactivity is attributed to the anchimeric assistance provided by the sulfur atom, facilitating the formation of stable intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific research applications.

Properties

CAS No.

23504-36-1

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

1-chloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide

InChI

InChI=1S/C8H13ClO2S/c9-8-5-1-3-7(4-2-6-8)12(8,10)11/h7H,1-6H2

InChI Key

UOLCEMNGHMNNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(S2(=O)=O)Cl

Origin of Product

United States

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